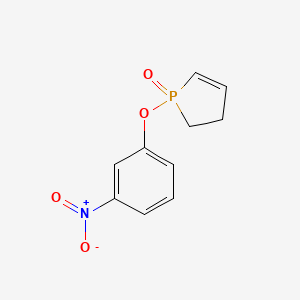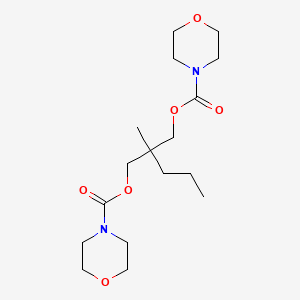
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial processes. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with N,N-oxydiethylene carbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for drugs with specific therapeutic properties.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) involves its interaction with specific molecular targets. The carbamate groups in the compound can form covalent bonds with enzymes or receptors, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another compound with a similar backbone but different substituents.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
25648-79-7 |
|---|---|
Formule moléculaire |
C17H30N2O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[2-methyl-2-(morpholine-4-carbonyloxymethyl)pentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C17H30N2O6/c1-3-4-17(2,13-24-15(20)18-5-9-22-10-6-18)14-25-16(21)19-7-11-23-12-8-19/h3-14H2,1-2H3 |
Clé InChI |
DORJTLCHLYFCTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N1CCOCC1)COC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


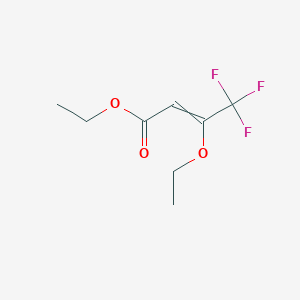
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
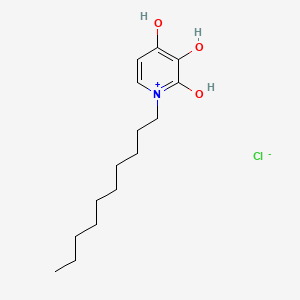
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)
![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
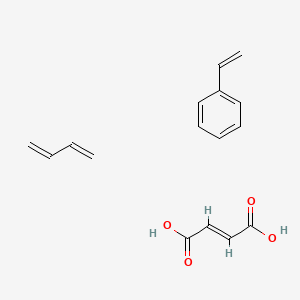
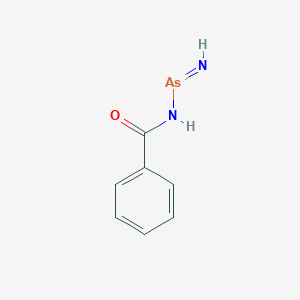

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
